molecular formula C10H14ClN3S B12215842 1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

Cat. No.: B12215842
M. Wt: 243.76 g/mol
InChI Key: XDJMNNSXMHLDAH-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H14N3S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the thienylmethyl group: This step involves the alkylation of the pyrazole ring with a thienylmethyl halide (e.g., thienylmethyl chloride) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the thienylmethyl group.

Scientific Research Applications

1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting cellular membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-N-(2-furylmethyl)-1H-pyrazol-5-amine: Similar structure but with a furylmethyl group instead of a thienylmethyl group.

    1,4-dimethyl-N-(2-phenylmethyl)-1H-pyrazol-5-amine: Similar structure but with a phenylmethyl group instead of a thienylmethyl group.

Uniqueness

1,4-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

2,4-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13N3S.ClH/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9;/h3-6,11H,7H2,1-2H3;1H

InChI Key

XDJMNNSXMHLDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CS2.Cl

Origin of Product

United States

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